molecular formula C23H31N3O4 B2418344 3,4-dimethoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 903301-55-3

3,4-dimethoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Cat. No.: B2418344
CAS No.: 903301-55-3
M. Wt: 413.518
InChI Key: XMJDRFWTOVLDCJ-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H31N3O4 and its molecular weight is 413.518. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

A study by Abu-Hashem, Al-Hussain, and Zaki (2020) involved the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their analgesic and anti-inflammatory activities, demonstrating potential as COX-1/COX-2 inhibitors with significant inhibitory activity on COX-2 selectivity (Abu-Hashem et al., 2020).

Practical Synthesis of Orally Active Antagonists

Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, highlighting an efficient synthesis pathway that avoids chromatographic purification, thus potentially contributing to the streamlined production of therapeutically relevant compounds (Ikemoto et al., 2005).

Discovery of Antidepressants from Novel Antagonists

Mahesh et al. (2011) discovered new antidepressants from structurally novel 5-HT3 receptor antagonists, highlighting the role of 3-ethoxyquinoxalin-2-carboxamides in expressing significant anti-depressant-like activity. This study underscores the importance of innovative molecular design in developing new therapeutic agents (Mahesh et al., 2011).

Linker Role in Novel Ligands for Serotonin Receptors

Łażewska et al. (2019) synthesized a series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines to evaluate the role of a linker between the triazine moiety and an aromatic substituent for the serotonin 5-HT6 receptor affinity. This work contributes to the understanding of structural features that influence receptor affinity, guiding the design of new ligands with potential therapeutic applications (Łażewska et al., 2019).

Novel Sigma-2 Receptor Probes

Xu et al. (2005) developed and evaluated the binding of [3H]RHM-1 and [3H]RHM-2 to sigma-2 receptors in vitro, demonstrating that [3H]RHM-1 is a useful ligand for studying sigma-2 receptors. This research adds to the tools available for investigating sigma-2 receptor pharmacology and potentially identifying therapeutic targets (Xu et al., 2005).

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-25-11-13-26(14-12-25)20(17-5-8-19(28-2)9-6-17)16-24-23(27)18-7-10-21(29-3)22(15-18)30-4/h5-10,15,20H,11-14,16H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJDRFWTOVLDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.